Cas no 946598-34-1 (ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate)

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate structure
946598-34-1 structure
Nom du produit:ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate
Numéro CAS:946598-34-1
Le MF:C15H27NO4
Mégawatts:285.379184961319
MDL:MFCD20491405
CID:1056875
PubChem ID:66626875

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Propriétés chimiques et physiques

Nom et identifiant

    • Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate
    • Ethyl [trans-4-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)cyclohe xyl]acetate
    • 2-[trans-4-(Boc-amino)cyclohexyl]acetic Acid Ethyl Ester
    • 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester
    • Ethyl 2-[trans-4-(Boc-amino)cyclohexyl]acetate
    • Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate
    • Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
    • Ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
    • GKBUJPUBSPCDGF-HAQNSBGRSA-N
    • BCP30608
    • 6816AJ
    • 6681AJ
    • TRA0052002
    • SY017226
    • SY016714
    • Ethyl2-[4-(Boc-amino)cyclohexyl]acetate
    • AX8268665
    • DB
    • [trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid ethyl ester
    • Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate
    • trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic acid ethyl ester
    • 1262411-00-6
    • Ethyl2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
    • TRANS-ETHYL 2-(4-((TERT-BUTOXYCARBONYL)AMINO)CYCLOHEXYL)ACETATE
    • F1913-4913
    • Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate pound>>Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
    • DB-370199
    • CS-0209616
    • MFCD20491405
    • 946598-34-1
    • E1387
    • Trans-(4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid ethyl ester
    • Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester
    • ethyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
    • SCHEMBL227251
    • WMB59834
    • AS-66992
    • ETHYL 2-{4-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOHEXYL}ACETATE
    • AS-32519
    • MFCD18374999
    • Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate, 98%
    • Trans (4-tert-Butoxycarbonylamino-cyclohexyl)-acetic acid ethyl ester
    • AKOS022184102
    • AKOS022184123
    • ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
    • CS-0008598
    • Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate;[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester;trans-2-[4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetic Acid Ethyl Ester
    • ethyl 2-[(1r,4r)-4-[(tert-butoxycarbonyl)amino]cyclohexyl]acetate
    • ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate
    • DB-021394
    • SCHEMBL227250
    • Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, trans-
    • ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate
    • MDL: MFCD20491405
    • Piscine à noyau: 1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18)/t11-,12-
    • La clé Inchi: GKBUJPUBSPCDGF-HAQNSBGRSA-N
    • Sourire: N([C@H]1CC[C@H](CC(=O)OCC)CC1)C(=O)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 285.19400
  • Masse isotopique unique: 285.19400834g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 20
  • Nombre de liaisons rotatives: 7
  • Complexité: 327
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.6
  • Surface topologique des pôles: 64.599

Propriétés expérimentales

  • Point de fusion: 73.0 to 77.0 deg-C
  • Le PSA: 68.12000
  • Le LogP: 3.22750

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Informations de sécurité

  • Conditions de stockage:(BD273903)

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Données douanières

  • Code HS:2924299090
  • Données douanières:

    Code douanier chinois:

    2924299090

    Résumé:

    2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Éléments de déclaration:

    Nom du produit, contenu des ingrédients, utilisation, emballage

    Résumé:

    2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
Y1003625-5g
ethyl 2-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
946598-34-1 95%
5g
$300 2024-07-24
Life Chemicals
F1913-4913-2μmol
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
946598-34-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1913-4913-40mg
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
946598-34-1 90%+
40mg
$140.0 2023-05-17
eNovation Chemicals LLC
D751443-5g
Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate
946598-34-1 95+%
5g
$190 2024-06-06
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY016714-5g
Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate
946598-34-1 ≥95%
5g
¥1090.0 2023-09-15
TRC
E662855-5g
Ethyl 2-((1R,4R)-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetate
946598-34-1
5g
$2480.00 2023-05-18
Chemenu
CM201618-5g
Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
946598-34-1 95%
5g
$528 2021-06-15
Ambeed
A341885-5g
Ethyl 2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate
946598-34-1 98%
5g
$147.0 2025-02-28
Life Chemicals
F1913-4913-15mg
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
946598-34-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1913-4913-30mg
ethyl 2-[(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetate
946598-34-1 90%+
30mg
$119.0 2023-05-17

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 10 °C
1.2 Solvents: Dichloromethane ;  1 h, 5 - 10 °C; 10 °C → rt; rt
Référence
Piperazine salt and a process for the preparation thereof
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  8 h, rt
1.2 Reagents: Water ;  rt
Référence
Benzoyl-piperidine derivatives as 5HT2/D3 modulators and their preparation, pharmaceutical compositions and use in the treatment of CNS disorders
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
Référence
Process for the preparation of cariprazine
, India, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 - 24 h, rt
Référence
A Structure-Activity Analysis of Biased Agonism at the Dopamine D2 Receptor
Shonberg, Jeremy; Herenbrink, Carmen Klein; Lopez, Laura; Christopoulos, Arthur; Scammells, Peter J.; et al, Journal of Medicinal Chemistry, 2013, 56(22), 9199-9221

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrochloric acid Catalysts: Iron Solvents: Methanol ;  0 °C; 5 h, 0 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ;  1 h, rt
1.3 Reagents: Acetic anhydride ;  5 h, rt
Référence
Preparation method of inversion of configuration, a key intermediate of cariprazine
, China, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  10 h, 0.6 MPa, rt
Référence
Process for the preparation of cariprazine
, China, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  8 h, rt
1.2 Reagents: Water
Référence
Preparation of benzoisoxazolylpiperazinylethylcyclohexane derivatives for use as dopamine D3 and serotonin 5-HT2a receptor modulators
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  1.75 h, rt; 3 h, reflux; overnight, 50 °C; 2 h, reflux
Référence
Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand
Mistry, Shailesh N.; Shonberg, Jeremy; Draper-Joyce, Christopher J.; Klein Herenbrink, Carmen; Michino, Mayako; et al, Journal of Medicinal Chemistry, 2015, 58(17), 6819-6843

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
Référence
Structure-activity study of N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652), a bitopic ligand that acts as a negative allosteric modulator of the dopamine D2 receptor
Shonberg, Jeremy; Draper-Joyce, Christopher; Mistry, Shailesh N.; Christopoulos, Arthur; Scammells, Peter J.; et al, Journal of Medicinal Chemistry, 2015, 58(13), 5287-5307

Méthode de production 10

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 - 10 °C; 10 °C → 30 °C; 2 h, 20 - 30 °C
1.2 Reagents: Sodium carbonate ;  20 - 30 °C; 15 min, 20 - 30 °C
Référence
Preparation of caliprazine and its intermediate
, China, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  8 h, rt
Référence
Preparation of benzoyl-piperidine derivatives as dual modulators of the 5-HT2a and D3 receptors
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, 50 °C
Référence
Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 Receptor
Kopinathan, Anitha; Draper-Joyce, Christopher; Szabo, Monika; Christopoulos, Arthur; Scammells, Peter J. ; et al, Journal of Medicinal Chemistry, 2019, 62(1), 371-377

Méthode de production 13

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 - 10 °C; 20 min, 5 - 10 °C; 10 h, 5 - 10 °C
Référence
Preparation of cariprazine and its intermediates
, China, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium bicarbonate ,  Tetrabutylammonium bromide Solvents: Tetrahydrofuran ,  Water ;  45 min, rt; 60 min, rt
Référence
A process for preparation of cariprazine and intermediates thereof
, India, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  15 min, rt
1.2 Catalysts: Tetrabutylammonium bromide Solvents: 1,2-Dimethoxyethane ;  15 min, rt
1.3 Solvents: Tetrahydrofuran ,  Water ;  45 min, rt; 60 min, rt; rt → 5 °C; 3 - 4 h, 2 - 5 °C
Référence
A process for preparation of Cariprazine and intermediates thereof
, India, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  8 h, rt
Référence
Preparation of benzo[d]isoxazole derivatives as dual modulators of 5-HT2A and D3 receptors
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  8 h, rt
Référence
Preparation of trans-1-[2-(4-aminocyclohexyl)ethyl]piperidin-4-ol ether derivatives as dual modulators of serotonin 5-HT2a receptor and dopamine D3 receptor
, United States, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  rt
Référence
Process Development of an Efficient Kilogram-Scale Preparation of a Preferential Dopamine D3 versus D2 Receptor Antagonist SIPI 6398 as a New Antipsychotic Candidate
Zhou, Ai-Nan; Chen, Xiao-Wen ; Qi, Yang-Li; Duan, Geng-Li; Li, Jian-Qi, Organic Process Research & Development, 2019, 23(7), 1442-1449

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Raw materials

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Preparation Products

ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate Littérature connexe

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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:946598-34-1)ethyl 2-(1r,4r)-4-{(tert-butoxy)carbonylamino}cyclohexylacetate
A859302
Pureté:99%/99%/99%/99%
Quantité:10.0g/25.0g/50.0g/100.0g
Prix ($):233.0/513.0/872.0/1482.0